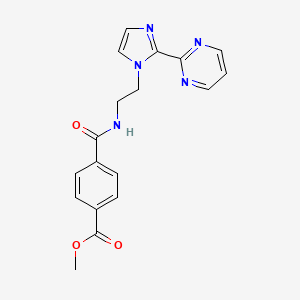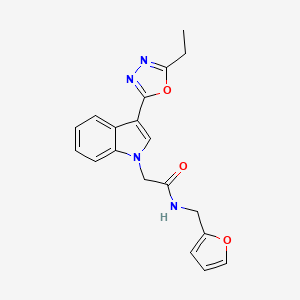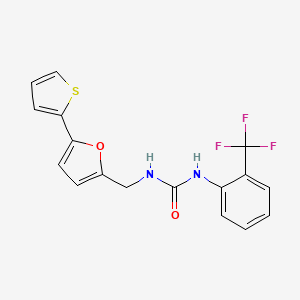
6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinoline derivatives, including those similar to the compound , are often synthesized through condensation reactions. A novel quinoline derivative was synthesized through the condensation reaction between 2,4-diaminoquinoline-4-carbonitrile with picric acid in methanol, demonstrating a typical method for quinoline derivative synthesis (Al-Ahmary et al., 2018).
Molecular Structure Analysis
Structural parameters of quinoline derivatives have been determined using DFT at various functionals, illustrating the importance of computational methods in understanding the molecular geometry and electronic structure of these compounds (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical behaviors due to their functional groups. The reactivity can be influenced by substituents on the quinoline nucleus, affecting the compound's stability and reactivity in various chemical environments. For instance, the stability of a quinoline derivative was significantly influenced by hydrogen bonding and charge transfer interactions (Al-Ahmary et al., 2018).
科学的研究の応用
Structural and Optical Properties
Quinoline derivatives demonstrate notable structural and optical properties, making them valuable in materials science. For instance, 4H-pyrano[3,2-c]quinoline derivatives show polycrystalline structures in their powder form, which become nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. These materials exhibit significant absorption parameters, oscillator strength, and electric dipole strength, relevant for photovoltaic applications and thin-film technology (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
Quinoline derivatives are also explored for their photovoltaic properties, particularly in the fabrication of organic–inorganic photodiodes. Their ability to exhibit rectification behavior and photovoltaic properties under both dark and illumination conditions makes them suitable candidates for photodiode applications, which is crucial for the development of renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
In the field of corrosion science, quinoline derivatives are recognized as effective corrosion inhibitors for metals in acidic media. Their inhibition efficiency is attributed to the adsorption of quinoline molecules on the metal surface, forming a protective layer that reduces corrosion. This property is significant in industries where metal longevity is critical, such as in pipelines and construction (Singh, Srivastava, & Quraishi, 2016).
Pharmacological Activities
Beyond materials science and corrosion inhibition, quinoline derivatives exhibit pharmacological activities, including kinase inhibition, which is pivotal in cancer research. For example, some quinolinecarbonitriles have been identified as potent inhibitors of Src kinase activity, a protein associated with the progression of certain cancers. This highlights the therapeutic potential of quinoline derivatives in oncology (Boschelli et al., 2001).
特性
IUPAC Name |
6-ethoxy-4-(4-propan-2-ylanilino)quinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O.ClH/c1-4-25-18-9-10-20-19(11-18)21(16(12-22)13-23-20)24-17-7-5-15(6-8-17)14(2)3;/h5-11,13-14H,4H2,1-3H3,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTWUSDAKWEQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2493094.png)
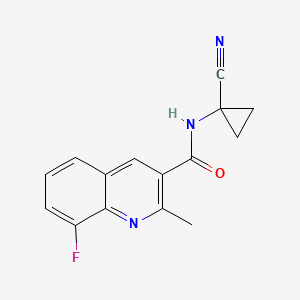
![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2493096.png)

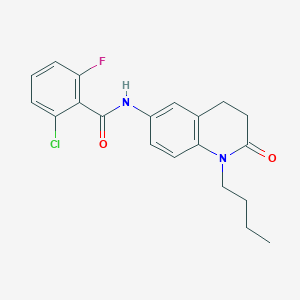
![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2493102.png)
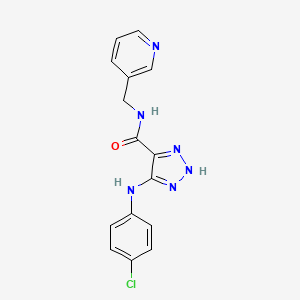
![[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid](/img/structure/B2493105.png)
![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2493106.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)
